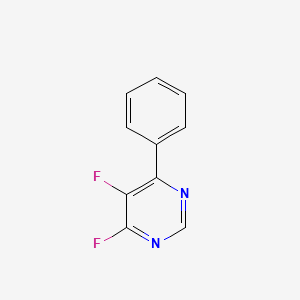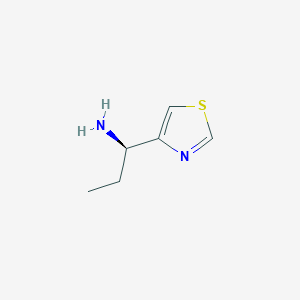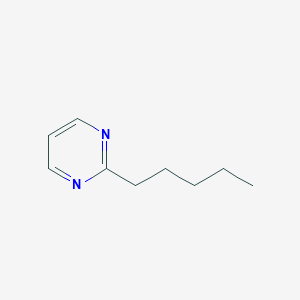
2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine is an organic compound with the molecular formula C11H6Cl4N2 This compound is characterized by a pyrimidine ring substituted with a chloromethyl group and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,3,6-trichlorobenzaldehyde with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The chloromethyl group is introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trichlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-(2,4,6-trichlorophenyl)pyrimidine
- 2-(Chloromethyl)-5-(2,3,5-trichlorophenyl)pyrimidine
- 2-(Chloromethyl)-5-(2,3,4-trichlorophenyl)pyrimidine
Uniqueness
2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The 2,3,6-trichlorophenyl group provides a distinct steric and electronic environment, affecting the compound’s interaction with various targets and its overall stability.
Properties
Molecular Formula |
C11H6Cl4N2 |
|---|---|
Molecular Weight |
308.0 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C11H6Cl4N2/c12-3-9-16-4-6(5-17-9)10-7(13)1-2-8(14)11(10)15/h1-2,4-5H,3H2 |
InChI Key |
ILEUISXACMYDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CN=C(N=C2)CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




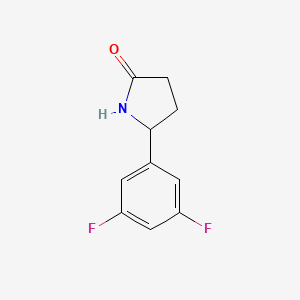
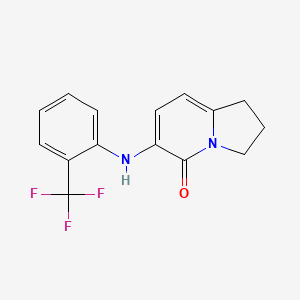

![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
